

Application Notes and Protocols for U-101958 Maleate in CNS Drug Discovery

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Compound of Interest

Compound Name: U-101958 maleate

Cat. No.: B1682657

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Disclaimer: Publicly available experimental data and detailed protocols specifically for **U-101958 maleate** are limited. The following application notes and protocols are presented as representative examples for a dual-ligand targeting the Dopamine D4 (D4DR) and Sigma-1 (σ_1) receptors. These are intended to serve as a guide for researchers in designing and conducting their own investigations.

Introduction

U-101958 maleate is a high-affinity ligand for the dopamine D4 receptor and the sigma-1 receptor^[1]. This dual-target profile positions it as a compelling candidate for investigation in a range of Central Nervous System (CNS) disorders. The following notes detail its potential applications and provide exemplary protocols for its characterization.

Potential Therapeutic Applications

- **Schizophrenia:** The compound's antagonism of the D4 receptor may offer a novel approach to treating schizophrenia, potentially with a reduced side-effect profile compared to broader-spectrum antipsychotics. The interaction with the sigma-1 receptor could also contribute to addressing the cognitive and negative symptoms of the disorder.
- **Neurodegenerative Diseases:** The sigma-1 receptor is implicated in neuroprotection. Ligands of this receptor may offer therapeutic benefits in conditions such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS) by mitigating cellular stress and promoting neuronal survival.

- Cognitive Enhancement: Both dopamine D4 and sigma-1 receptors are involved in cognitive processes. **U-101958 maleate** could be investigated for its potential to enhance memory and executive function.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data that could be generated for a compound with the profile of **U-101958 maleate**.

Table 1: Receptor Binding Affinity Profile

Receptor Subtype	Ki (nM)
Dopamine D4	1.5
Sigma-1	5.2
Dopamine D2	> 1000
Dopamine D3	> 1000
Serotonin 5-HT2A	> 500

Table 2: In Vitro Functional Activity

Assay	Cell Line	Endpoint	EC50 / IC50 (nM)
D4 cAMP Inhibition	HEK293-hD4	Forskolin-stimulated cAMP	IC50 = 12.5
σ1 Neurite Outgrowth	PC12	Neurite length	EC50 = 25.8

Table 3: In Vivo Efficacy in a Schizophrenia Model

Animal Model	Treatment Group	Locomotor Activity	
		(beam breaks/30 min)	% Inhibition
MK-801 Induced Hyperactivity	Vehicle	1520 ± 150	-
U-101958 (1 mg/kg)	1150 ± 120	24%	
U-101958 (5 mg/kg)	780 ± 95	49%	
U-101958 (10 mg/kg)	450 ± 60	70%	

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of **U-101958 maleate** for the human dopamine D4 and sigma-1 receptors.

Methodology:

- Membrane Preparation:
 - Culture HEK293 cells stably expressing the human dopamine D4 receptor or PC12 cells for endogenous sigma-1 receptor.
 - Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
 - Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
 - Resuspend the pellet in fresh buffer and repeat the centrifugation.
 - Resuspend the final pellet in assay buffer and determine protein concentration using a Bradford assay.
- Binding Reaction:
 - In a 96-well plate, add 50 µL of cell membrane preparation.

- Add 25 µL of radioligand ([³H]-Spiperone for D4, [³H]-(+)-Pentazocine for σ1).
- Add 25 µL of **U-101958 maleate** at various concentrations (0.1 nM to 10 µM).
- For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., Haloperidol for D4, Haloperidol for σ1).
- Incubate at room temperature for 60 minutes.
- Detection and Analysis:
 - Harvest the membranes onto glass fiber filters using a cell harvester.
 - Wash the filters three times with ice-cold wash buffer.
 - Place filters in scintillation vials with scintillation cocktail.
 - Quantify radioactivity using a liquid scintillation counter.
 - Calculate K_i values using the Cheng-Prusoff equation.

Protocol 2: In Vivo Model of Schizophrenia-Like Hyperactivity

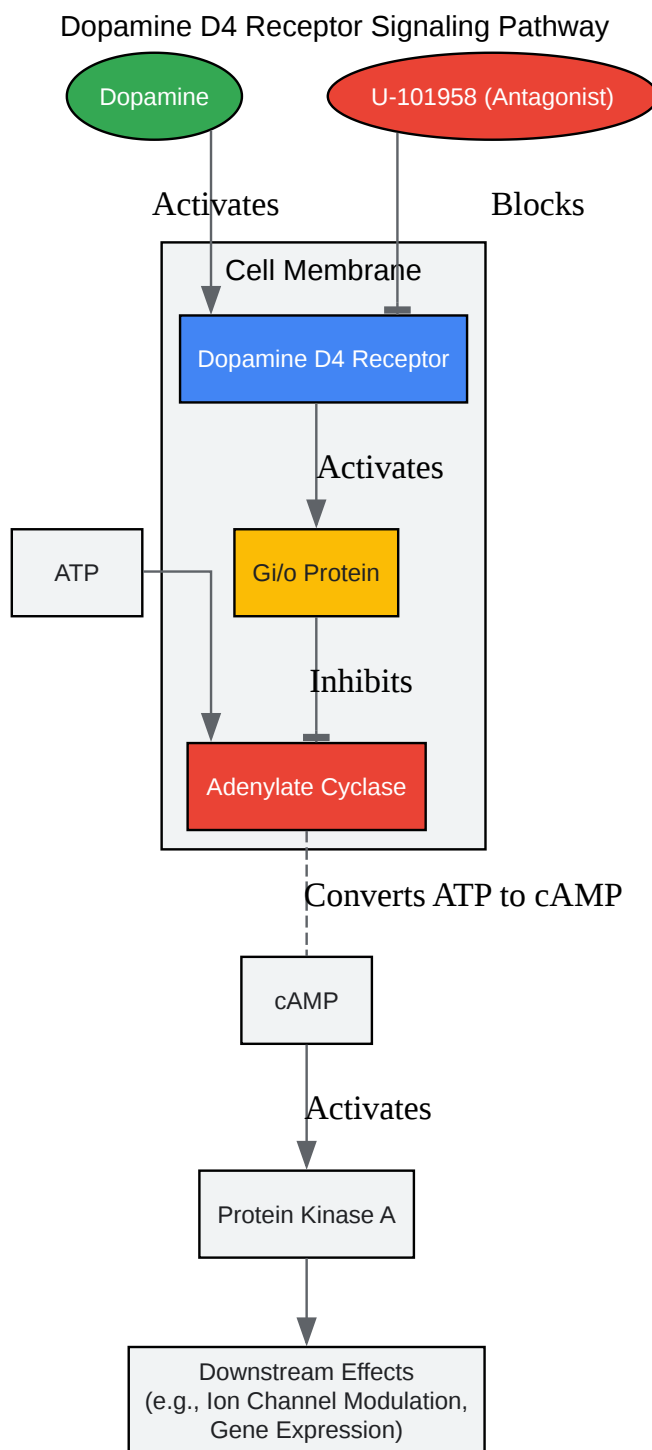
Objective: To assess the efficacy of **U-101958 maleate** in reducing MK-801-induced hyperlocomotion in mice, a model for psychosis.

Methodology:

- Animals:
 - Use male C57BL/6 mice (8-10 weeks old).
 - Acclimate mice to the vivarium for at least one week prior to testing.
 - Habituate mice to the open-field arenas for 30 minutes on two consecutive days before the experiment.
- Drug Administration:

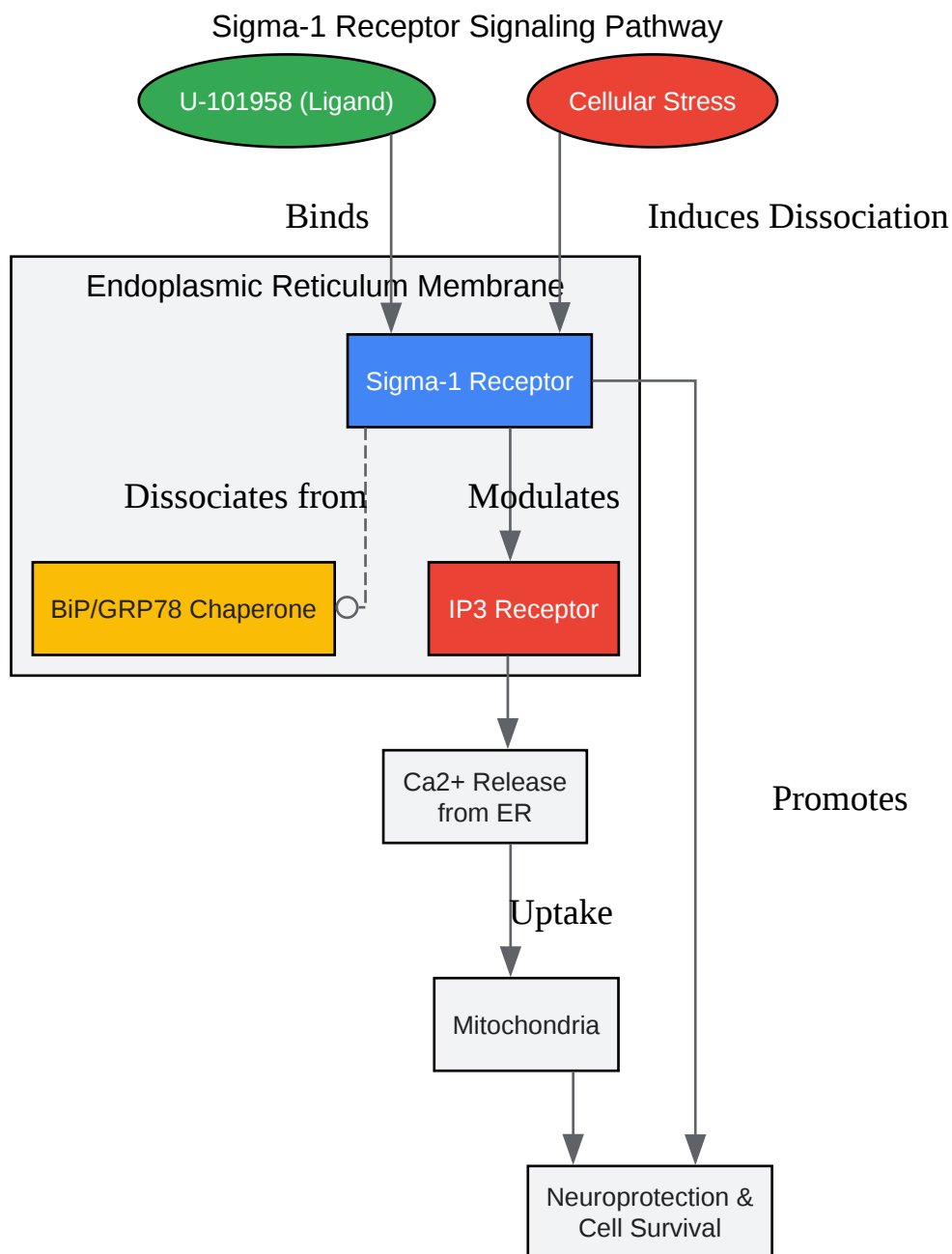
- Prepare **U-101958 maleate** in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
- Administer **U-101958 maleate** or vehicle via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 5, 10 mg/kg).
- 30 minutes after **U-101958 maleate** administration, administer MK-801 (0.2 mg/kg, i.p.) to induce hyperlocomotion.
- Behavioral Assessment:
 - Immediately after MK-801 injection, place mice in the open-field arenas.
 - Record locomotor activity (distance traveled, beam breaks) for 60 minutes using an automated tracking system.
- Data Analysis:
 - Analyze the total locomotor activity during the testing period.
 - Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the treatment groups to the vehicle control.
 - Calculate the percentage inhibition of hyperlocomotion for each dose.

Visualizations



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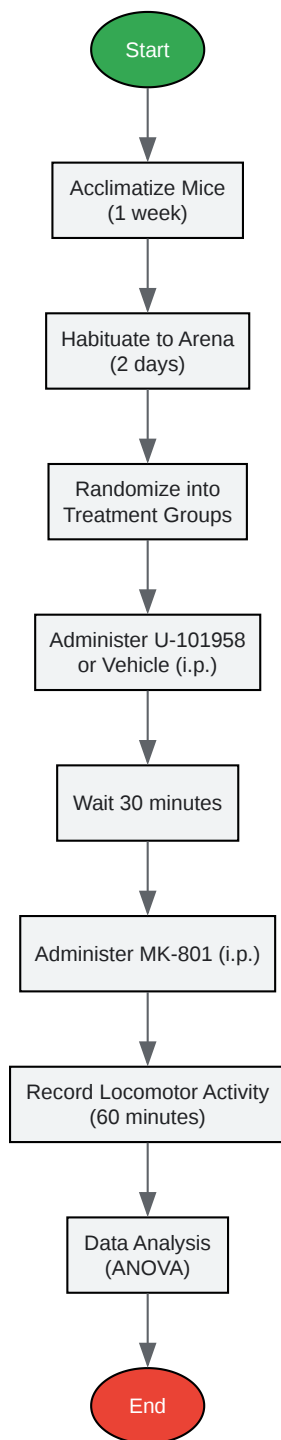
Caption: Dopamine D4 Receptor Signaling Pathway.



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Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Workflow: In Vivo Schizophrenia Model

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Caption: In Vivo Schizophrenia Model Workflow.

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References

- 1. amsbio.com [amsbio.com]
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